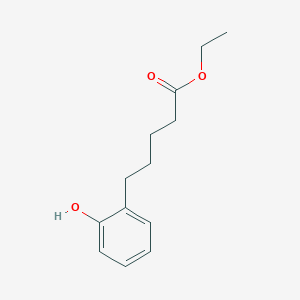

Ethyl 5-(2-hydroxyphenyl)pentanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 5-(2-hydroxyphenyl)pentanoate |

InChI |

InChI=1S/C13H18O3/c1-2-16-13(15)10-6-4-8-11-7-3-5-9-12(11)14/h3,5,7,9,14H,2,4,6,8,10H2,1H3 |

InChI Key |

YSACUPNMAMMYOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCC1=CC=CC=C1O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 2 Hydroxyphenyl Pentanoate and Analogues

Direct Esterification Approaches

Direct esterification methods focus on the reaction between the carboxylic acid group of 5-(2-hydroxyphenyl)pentanoic acid and ethanol (B145695) to form the ethyl ester.

Acid-Catalyzed Esterification Processes

The most conventional method for producing ethyl esters from carboxylic acids is the Fischer-Speier esterification. This process involves heating the carboxylic acid, 5-(2-hydroxyphenyl)pentanoic acid, with an excess of ethanol in the presence of a strong acid catalyst.

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking this carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester, Ethyl 5-(2-hydroxyphenyl)pentanoate. Common acid catalysts include sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). The reaction is reversible, and to drive the equilibrium towards the product side, excess ethanol is typically used, or water is removed as it is formed. This method is a cornerstone of O-acylation, which is a type of nucleophilic acyl substitution. ucalgary.ca

Enzymatic Esterification with Biocatalysts

Biocatalysis offers a green and highly selective alternative for ester synthesis. Lipases are particularly effective enzymes for catalyzing esterification reactions under mild conditions, which helps to prevent side reactions and degradation of sensitive functional groups.

For the synthesis of this compound, an immobilized lipase (B570770) such as Candida antarctica lipase B (CALB) can be employed. The enzyme facilitates the reaction between 5-(2-hydroxyphenyl)pentanoic acid and ethanol. Enzymatic methods are renowned for their high selectivity, often targeting specific functional groups without the need for protecting groups. nih.govmdpi.com

Research on the enzymatic esterification of similar lignin-derived phenolic compounds has demonstrated the efficacy of this approach. For instance, the selective esterification of the aliphatic hydroxyl groups in monolignols like dihydroconiferyl alcohol (DCA) has been achieved with high yields. nih.gov In a solvent-assisted reaction using lipase, a product yield of 97% was achieved after 24 hours with 2 molar equivalents of a fatty acid. nih.gov In a solvent-free system, the same yield was obtained in just 3 hours using 10 molar equivalents of the fatty acid. nih.govnih.gov These findings underscore the potential of enzymatic routes for efficiently producing lipophilic esters of phenolic compounds. nih.govnih.gov

Table 1: Enzymatic Esterification of Dihydroconiferyl Alcohol (DCA) with Octanoic Acid nih.gov

| Reaction Type | Substrate Ratio (Acid/DCA) | Reaction Time | Max. Yield |

|---|---|---|---|

| Solvent-Assisted | 2 | 24 h | 97% |

| Solvent-Free | 10 | 3 h | 97.5% |

| Solvent-Free | 5 | 3 h | 90.7% |

| Solvent-Free | 2.5 | 3 h | 78.4% |

Acylation of Phenols with Organic Salts and Activating Agents

While the primary focus is on esterifying the carboxylic acid, methods to acylate the phenolic hydroxyl group are crucial for synthesizing certain analogues. The O-acylation of phenols produces phenolic esters, which have diverse applications. rsc.org

A novel one-pot method allows for the selective O-acylation of phenols at room temperature using organic salts as the acylating reagents. rsc.org This reaction is mediated by diethylaminosulfur trifluoride (DAST), which serves a dual role as an activator for the phenol (B47542) and a deoxyfluorination reagent for the organic salt, leading to almost quantitative production of the phenolic ester. rsc.org

Another effective technique is phase-transfer catalysis (PTC). lew.roingentaconnect.com In this method, a phenol reacts with an alkanoyl chloride in a two-phase system (e.g., dichloromethane (B109758) and aqueous sodium hydroxide) with a phase-transfer catalyst like tetrabutylammonium (B224687) chloride. lew.ro This process is rapid, efficient, and avoids the need for anhydrous conditions, often resulting in complete esterification within minutes at low temperatures (e.g., 0°C). lew.roingentaconnect.com

Table 2: Phase-Transfer Catalysis (PTC) for Phenyl Acetate Synthesis lew.ro

| Catalyst | Temperature (°C) | Time (min) | Yield |

|---|---|---|---|

| Tetrabutylammonium Chloride | 0 | 5 | Quantitative |

Indirect Synthetic Routes and Precursor Chemistry

Indirect methods involve the synthesis of the core structure of 5-(2-hydroxyphenyl)pentanoic acid from simpler precursors, followed by a final esterification step.

Multi-step Syntheses Utilizing Aldehyde or Ketone Intermediates

The carbon backbone of this compound can be constructed using aldehyde or ketone intermediates. For example, a synthetic strategy could start with a protected 2-hydroxybenzaldehyde. This aldehyde would undergo a series of reactions, such as a Wittig reaction or an aldol (B89426) condensation, with a suitable four-carbon synthon to build the pentanoate side chain. Subsequent chemical transformations, including reduction of any double bonds or carbonyl groups and deprotection of the phenol, would yield 5-(2-hydroxyphenyl)pentanoic acid, which can then be esterified as described previously.

A related strategy is demonstrated in a patent for the synthesis of an amine, which utilizes 5-chloro-2-pentanone (B45304) as a key ketone intermediate. google.com The ketone is first reacted with an amine, and subsequent steps modify the structure. google.com This highlights the utility of ketone precursors in building a five-carbon chain, a principle applicable to the synthesis of the target compound.

Strategies Involving Friedel-Crafts Acylation and Subsequent Transformations for Related Compounds

The Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto an aromatic ring and can be used to synthesize the precursor acid. libretexts.org In a typical sequence for a related compound, a protected phenol, such as anisole (B1667542) (methoxybenzene), would be acylated with an appropriate electrophile like glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). ucalgary.caorgsyn.org

This reaction introduces a five-carbon chain onto the aromatic ring, resulting in a keto-acid. The next step involves the reduction of the ketone group on the side chain to a methylene (B1212753) group (-CH₂-). This can be accomplished through methods like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). khanacademy.org Following the reduction, the protecting group on the phenolic oxygen (in this case, the methyl group of anisole) is cleaved to reveal the hydroxyl group. The final step is the esterification of the carboxylic acid with ethanol to yield the target molecule. This multi-step process provides a versatile route to various hydroxyphenylalkanoic acids and their esters. orgsyn.org

Introduction of Halogenated or Fluorinated Moieties in Related Pentanoate Esters

The incorporation of halogen atoms, such as bromine, iodine, and fluorine, into the core structure of pentanoate esters and related compounds is a key strategy in medicinal chemistry to modulate their biological activity. nih.gov While direct halogenation of this compound is not extensively documented, methodologies applied to analogous structures provide insight into potential synthetic routes.

Late-stage functionalization offers a powerful approach to introduce halogens into complex molecules. nih.gov For instance, the synthesis of halogenated analogues of thiaplakortone A, a marine natural product with antimalarial properties, utilized N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) to introduce bromine and iodine, respectively. nih.gov This suggests that similar electrophilic aromatic substitution reactions could be employed to halogenate the phenolic ring of this compound. The reaction conditions, such as solvent and temperature, would need to be optimized to control regioselectivity and maximize yield.

The introduction of fluorine can be more challenging and often requires specialized reagents. A patent for the synthesis of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate outlines a multi-step process starting from fluorobenzene (B45895) and glutaric anhydride via a Friedel-Crafts acylation reaction. google.com This indicates that for fluorinated analogues, building the molecule from a fluorinated precursor is a viable strategy. Another approach involves the use of reagents like zinc trifluoromethanesulfinate, which has been used for the trifluoromethylation of related cyclic compounds. nih.gov

An efficient method for synthesizing (2E)-5-arylpent-2-ene-4-ynoates involves the olefination-dehydrobromination of (2Z)-2-bromo-3-arylprop-2-enals, which are derived from commercially available cinnamaldehydes. researchgate.net This highlights a pathway where a halogenated intermediate is used to construct the pentanoate backbone.

These examples from related chemistries provide a toolbox of potential methods for creating halogenated and fluorinated analogues of this compound, which could be valuable for structure-activity relationship studies.

Applications of McMurry Coupling Reaction in the Synthesis of Structurally Related Ferrociphenol Esters

The McMurry coupling reaction is a powerful tool in organic synthesis for the reductive coupling of two ketone or aldehyde groups to form an alkene. wikipedia.org This reaction, which utilizes low-valent titanium reagents, has found significant application in the synthesis of complex molecules, including structurally related ferrociphenol esters. organicreactions.orgrsc.org Ferrociphenols are a class of organometallic compounds that have shown promise as anticancer agents. mdpi.comresearchgate.net

The reaction typically involves the use of a titanium chloride species, such as TiCl₃ or TiCl₄, and a reducing agent like zinc-copper couple, lithium aluminum hydride, or potassium. wikipedia.orgorganicreactions.org The reaction is often performed in an inert atmosphere and in a solvent like tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME), which can stabilize the intermediate titanium complexes. wikipedia.orgrsc.org

In the context of ferrociphenol synthesis, the McMurry reaction has been employed to couple a ferrocenyl ketone with a substituted benzophenone, yielding a ferrocenyl-ene-phenol motif. researchgate.net This cross-coupling can be challenging, and in some cases, unexpected hydroxylated products have been observed, suggesting the reaction mechanism can be sensitive to the specific substrates and conditions used. mdpi.com

For example, the McMurry cross-coupling of chloropropionylferrocene with mono-aryl ketones unexpectedly produced hydroxylated ferrocenyl derivatives. mdpi.com A more rational approach to improve the yield of desired products involved the cross-coupling of 4-hydroxypropiophenone with ethyl 3-ferrocenyl-3-oxo-propanoate. mdpi.com This demonstrates the versatility of the McMurry reaction in accommodating various functional groups, including esters, which can be subsequently modified.

The McMurry reaction has been successfully applied to the synthesis of a series of tri- and tetra-arylethylene analogues that incorporate structural features of tamoxifen (B1202) and combretastatin (B1194345) A-4. nih.gov This highlights its utility in creating sterically hindered and highly functionalized alkenes that are difficult to access through other methods. organicreactions.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Chloropropionylferrocene | Mono-aryl ketones | Hydroxylated ferrocenyl DES derivatives | mdpi.com |

| 4-Hydroxypropiophenone | Ethyl 3-ferrocenyl-3-oxo-propanoate | Precursor to hydroxylated ferrocenyl ester | mdpi.com |

| Ferrocenyl ketone | Substituted benzophenone | Ferrocifen (ferrocenyl-ene-phenol) | researchgate.net |

| Ketone 15 | Ketone 10-12 | Tri- and tetra-arylethylene analogues | nih.gov |

Considerations for Stereoselective Synthesis

The stereochemistry of hydroxypentanoate derivatives can have a significant impact on their biological activity. Therefore, the development of stereoselective synthetic methods is of great importance. mdpi.comresearchgate.net

Development and Implementation of Chiral Synthetic Pathways for Hydroxypentanoate Derivatives

Several strategies have been developed for the enantioselective synthesis of chiral hydroxypentanoate derivatives. These methods can be broadly categorized into asymmetric reductions, kinetic resolutions, and the use of chiral building blocks.

Asymmetric reduction of a keto-ester precursor is a common approach. For example, the synthesis of a key chiral intermediate, (R)-hydroxy ester 54, was achieved through the enzymatic asymmetric reduction of the corresponding ketoester using a ketoreductase. nih.gov This biocatalytic method often provides high enantiomeric excess and is conducted under mild conditions.

Kinetic resolution of racemic β-hydroxy esters is another powerful technique. mdpi.com This can be achieved through various methods, including hydrolytic, oxidative, and acylation reactions. researchgate.net A planar-chiral 4-(dimethylamino)pyridine (DMAP) catalyst has been successfully used for the kinetic resolution of a range of aromatic β-hydroxy esters, yielding products with high enantiomeric excess. mdpi.comresearchgate.net

The use of chiral starting materials or auxiliaries is also a well-established strategy. A patent describes the synthesis of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate starting from fluorobenzene and glutaric anhydride, where the chirality is introduced in a later step through a controlled reaction. google.com

A concise and stereoselective synthesis of functionalized tetrahydrofuranols has been demonstrated by heating readily available chloropolyols in water. organic-chemistry.org This method, which avoids the need for protecting groups, was applied to the synthesis of the natural product (+)-goniothalesdiol with high stereochemical control. organic-chemistry.org Such cyclization strategies could potentially be adapted for the synthesis of chiral cyclic ethers derived from hydroxypentanoates.

The choice of synthetic pathway will depend on the desired stereoisomer, the availability of starting materials, and the required scale of the synthesis.

| Method | Key Feature | Example Application | Reference |

| Asymmetric Reduction | Use of a ketoreductase enzyme | Synthesis of (R)-hydroxy ester 54 | nih.gov |

| Kinetic Resolution | Planar-chiral DMAP catalyst | Resolution of aromatic β-hydroxy esters | mdpi.comresearchgate.net |

| Chiral Building Block | Multi-step synthesis from achiral precursors | Synthesis of chiral 5-(4-fluorophenyl)-5-hydroxypentanoate | google.com |

| Stereoselective Cyclization | Heating chloropolyols in water | Synthesis of (+)-goniothalesdiol | organic-chemistry.org |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For Ethyl 5-(2-hydroxyphenyl)pentanoate, the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methylene (B1212753) groups of the pentanoate chain, the ethyl ester group, and the phenolic hydroxyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.08 - 7.03 | m | 2H | Ar-H |

| 6.87 - 6.82 | m | 2H | Ar-H |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 2.72 | t | 2H | Ar-CH₂- |

| 2.35 | t | 2H | -CH₂CO₂Et |

| 1.72 - 1.65 | m | 4H | -CH₂(CH₂)₂CH₂- |

| 1.23 | t | 3H | -OCH₂CH₃ |

Note: The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The multiplicity is abbreviated as follows: q = quartet, t = triplet, m = multiplet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound shows signals for each unique carbon atom, including those in the aromatic ring, the pentanoate chain, and the ethyl ester.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.8 | C=O |

| 153.8 | Ar-C-OH |

| 130.3 | Ar-CH |

| 127.8 | Ar-CH |

| 127.7 | Ar-C |

| 120.8 | Ar-CH |

| 115.3 | Ar-CH |

| 60.3 | -OCH₂CH₃ |

| 34.2 | -CH₂CO₂Et |

| 30.8 | Ar-CH₂- |

| 28.8 | -CH₂- |

| 24.5 | -CH₂- |

| 14.2 | -OCH₂CH₃ |

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Distortionless Enhancement by Polarization Transfer (DEPT) provide further insight into the molecular structure by showing correlations between different nuclei.

COSY spectra reveal proton-proton couplings, helping to establish the connectivity of the hydrogen atoms in the pentanoate chain and the ethyl group. For instance, correlations would be observed between the protons of the -OCH₂- group and the -CH₃ group of the ethyl ester, as well as between adjacent methylene groups in the pentyl chain.

DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum, for example, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This confirms the assignments made in the ¹³C NMR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

Low Resolution Mass Spectrometry (MS) provides the nominal molecular weight of this compound, which is 222 g/mol .

High Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₃H₁₈O₃), the calculated exact mass is 222.1256. HRMS analysis would confirm this precise mass, distinguishing it from other compounds with the same nominal mass.

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum displays a characteristic pattern of fragment ions that can be used to deduce the structure of the molecule. Key fragments for this compound would likely arise from cleavage of the ester group and the pentyl chain.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a softer ionization technique that typically results in less fragmentation and a prominent molecular ion peak, often as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. For this compound, ESI-MS would be expected to show a strong signal at m/z 223.1334 for [C₁₃H₁₉O₃]⁺ or 245.1153 for [C₁₃H₁₈O₃Na]⁺, confirming the molecular weight.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Integration

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful hybrid technique essential for the confirmation of molecular identity and purity. The liquid chromatography component separates the compound from any impurities, after which the high-resolution mass spectrometer provides a highly accurate mass measurement.

For this compound (Molecular Formula: C₁₃H₁₈O₃), the theoretical exact mass can be calculated. This value serves as a primary reference point for identification. The HRMS analysis measures the mass-to-charge ratio (m/z) of the molecular ion, typically the protonated molecule [M+H]⁺ in positive ion mode, with a high degree of precision, often to within a few parts per million (ppm). This level of accuracy allows for the confident determination of the elemental composition. ijpsm.comsemanticscholar.org

The technique involves introducing an analyte into the ion source of the mass spectrometer, where it is ionized. These ions are then separated based on their m/z ratio and detected. The high resolution of the instrument allows for the differentiation between molecules with very similar nominal masses but different elemental formulas. semanticscholar.orgresearchgate.net Fragmentation analysis (MS/MS) can further be employed to elucidate the structure by breaking the molecule apart and analyzing the resulting fragments, which correspond to different substructures of the parent compound.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈O₃ |

| Theoretical Monoisotopic Mass | 222.12560 u |

| Theoretical [M+H]⁺ | 223.13287 u |

| Theoretical [M+Na]⁺ | 245.11480 u |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

The IR spectrum of this compound is expected to display several key absorption bands corresponding to its constituent functional groups: a hydroxyl group (-OH), an ester carbonyl group (C=O), carbon-oxygen single bonds (C-O), aromatic carbon-carbon double bonds (C=C), and aliphatic carbon-hydrogen bonds (C-H). The broadness of the hydroxyl peak can indicate the extent of hydrogen bonding. The precise position of these peaks provides structural confirmation.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretch, H-bonded | 3500 - 3200 (broad) |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Ester C=O | Stretch | 1750 - 1735 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ester C-O | Stretch | 1300 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the key chromophore is the substituted benzene (B151609) ring. This aromatic system gives rise to characteristic π → π* electronic transitions. The presence of substituents on the ring—the hydroxyl (-OH) group and the alkylpentanoate chain—influences the energy of these transitions and thus the λmax values. The hydroxyl group, being an auxochrome, typically causes a bathochromic (red) shift to a longer wavelength compared to unsubstituted benzene. The spectrum is usually recorded in a non-polar solvent like hexane (B92381) or a polar solvent like ethanol (B145695) to observe any solvatochromic shifts.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| Substituted Benzene Ring | π → π* | 260 - 290 |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

For XRD analysis, a single crystal of this compound of suitable quality is required. This crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The pattern of scattered X-rays is determined by the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be constructed, leading to the elucidation of its complete molecular and crystal structure. nih.govresearchgate.net This technique is unparalleled in its ability to establish the absolute configuration of stereocenters if present. While no published crystal structure for this specific compound is currently available, XRD would be the ultimate tool for its solid-state characterization should a suitable crystal be grown.

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The results are used to confirm the empirical and molecular formula of a synthesized or isolated substance.

The process involves combusting a small, precisely weighed sample of this compound in an excess of oxygen. The combustion products—carbon dioxide (CO₂) and water (H₂O)—are collected and quantified. From the masses of CO₂ and H₂O produced, the mass percentages of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₁₃H₁₈O₃). A close agreement (typically within ±0.4%) provides strong evidence for the compound's purity and elemental composition.

Table 4: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (u) | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 222.27 | 70.24% |

| Hydrogen | H | 1.008 | 222.27 | 8.16% |

| Oxygen | O | 15.999 | 222.27 | 21.60% |

Reactivity and Reaction Mechanisms of Ethyl 5 2 Hydroxyphenyl Pentanoate

Hydrolytic Stability of Phenolic Esters in Aqueous Solutions

The stability of Ethyl 5-(2-hydroxyphenyl)pentanoate in aqueous solutions is primarily governed by the hydrolysis of its ethyl ester group. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is significantly dependent on the pH of the solution.

Under alkaline conditions, the hydrolysis of esters, including phenolic esters, typically follows second-order kinetics, being first order with respect to both the ester and the hydroxide (B78521) ion. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The presence of the phenoxy group as the leaving group influences the reaction rate. Generally, phenols are more acidic than simple alcohols, making the corresponding phenoxide a better leaving group than an alkoxide. However, the electronic nature of the substituent on the phenyl ring plays a crucial role. Electron-withdrawing groups on the phenyl ring tend to increase the rate of hydrolysis by stabilizing the resulting phenoxide ion, whereas electron-donating groups can decrease the rate. uv.es

In the case of this compound, the alkyl side chain attached to the phenol (B47542) is an electron-donating group, which might be expected to slightly decrease the rate of hydrolysis compared to unsubstituted phenyl esters.

The hydrolysis of esters is also subject to acid catalysis. Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

A study on the hydrolysis of various synthetic organic esters under alkaline conditions (pH 13) demonstrated that the half-lives of these compounds can vary significantly. For instance, the second-order rate constants for the hydrolysis of several esters are presented in the table below. While data for this compound is not available, the data for related compounds illustrate the range of reactivity.

Table 1: Second-Order Rate Constants for Alkaline Hydrolysis of Various Esters at Room Temperature

| Ester | Second-Order Rate Constant (M⁻¹s⁻¹) |

|---|---|

| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) | (9.8 ± 1.3) × 10⁻³ |

| Butylparaben (BP) | (1.24 ± 0.17) × 10⁻⁴ |

| Bis(2-ethylhexyl) adipate (B1204190) (DEHA) | (4.8 ± 0.6) × 10⁻⁴ |

| Butyl benzyl (B1604629) phthalate (B1215562) (BBzP) | (5.9 ± 0.8) × 10⁻² |

Data sourced from a study on the kinetics of alkaline hydrolysis of synthetic organic esters. uv.esorganic-chemistry.org

Intramolecular Reaction Dynamics and Thermodynamic Equilibria

The structure of this compound, with a hydroxyl group and an ester function separated by a five-carbon chain, makes it a prime candidate for intramolecular reactions, specifically intramolecular transesterification. This reaction leads to the formation of a cyclic ester, known as a lactone. In this case, the phenolic hydroxyl group can act as a nucleophile, attacking the carbonyl carbon of the ethyl ester. This process results in the formation of a six-membered lactone and the release of ethanol (B145695).

The formation of five- and six-membered rings through intramolecular reactions is generally favored due to their thermodynamic stability, which arises from minimal ring strain. pearson.comyoutube.com The equilibrium between the open-chain hydroxy ester and the cyclic lactone is a key aspect of the system's thermodynamics. For many hydroxy acids, the equilibrium lies towards the formation of the lactone, especially for γ- and δ-lactones (five- and six-membered rings, respectively). wikipedia.org

The thermodynamics of lactone formation have been studied for various systems. While specific data for this compound is not available, the general principles can be illustrated with data for the formation of other lactones. The reaction is typically reversible, and the position of the equilibrium depends on factors such as temperature, solvent, and the presence of catalysts.

Table 2: General Thermodynamic Favorability of Lactone Formation

| Ring Size | Lactone Type | Thermodynamic Favorability |

|---|---|---|

| 5 | γ-lactone | Highly Favorable |

| 6 | δ-lactone | Favorable |

| 7 | ε-lactone | Moderately Favorable |

Based on general principles of ring strain and entropy effects in cyclization reactions. youtube.com

The intramolecular reaction can be catalyzed by both acids and bases. Acid catalysis involves protonation of the ester carbonyl, enhancing its electrophilicity. Base catalysis, on the other hand, involves deprotonation of the phenolic hydroxyl group, increasing its nucleophilicity.

Influence of Molecular Structure on Ester Reactivity and Stability

The reactivity and stability of this compound are intrinsically linked to its molecular structure. The key structural features are the phenolic hydroxyl group, the ethyl ester, and the pentanoate chain that connects them.

The presence of the hydroxyl group at the ortho position to the alkyl chain on the benzene (B151609) ring can influence the reactivity of both the ester and the phenol. The hydroxyl group can participate in intramolecular hydrogen bonding with the carbonyl oxygen of the ester, which can affect the electron density at the carbonyl carbon and potentially influence the rate of hydrolysis.

The length of the alkyl chain connecting the phenyl ring and the ester group is critical for the intramolecular cyclization reaction. A five-atom chain (including the phenolic oxygen and the carbonyl carbon) is optimal for the formation of a stable six-membered lactone ring. Shorter or longer chains would lead to the formation of more strained or entropically disfavored rings, respectively.

Furthermore, the nature of the substituent on the aromatic ring can have a significant impact on the reactivity. In this compound, the pentanoate side chain is an alkyl group, which is generally considered to be electron-donating through an inductive effect. This can influence the acidity of the phenol and the reactivity of the aromatic ring in electrophilic substitution reactions.

Investigations into Regioselectivity and Chemoselectivity during Chemical Transformations

The presence of multiple reactive sites in this compound—the phenolic hydroxyl group, the ester, and the aromatic ring—raises questions of regioselectivity and chemoselectivity in its chemical transformations.

Regioselectivity refers to the preference for reaction at one position over another. For electrophilic aromatic substitution reactions on the benzene ring of this compound, the directing effects of the existing substituents are paramount. The hydroxyl group is a strong activating group and an ortho, para-director. The alkyl group is a weak activating group and also an ortho, para-director. Since the hydroxyl group's directing effect is dominant, electrophiles would be expected to add to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group is already substituted with the pentanoate chain. Therefore, electrophilic attack would be directed to the positions ortho to the hydroxyl group.

Chemoselectivity is the preference for reaction with one functional group over another. For example, in a reaction involving a reagent that can react with both the phenolic hydroxyl group and the ethyl ester, the outcome will depend on the nature of the reagent and the reaction conditions.

Esterification vs. Etherification: The phenolic hydroxyl group can undergo both esterification (reaction with a carboxylic acid or its derivative) and etherification (reaction with an alkyl halide, for example). The choice of reagents and catalysts can direct the reaction towards one product over the other.

Reactions at the Ester: The ethyl ester can undergo hydrolysis, transesterification, or reduction. The choice of reaction conditions will determine which of these transformations occurs. For instance, reduction with a strong reducing agent like lithium aluminum hydride would likely reduce the ester to an alcohol, while potentially also reacting with the acidic phenolic proton.

The selective functionalization of one group in the presence of the other often requires the use of protecting groups or carefully chosen reaction conditions to achieve the desired outcome. youtube.com

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Conformational Preferences

Quantum chemical calculations are fundamental to understanding the electronic environment and the preferred three-dimensional arrangements of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. mpg.de It is particularly well-suited for studying the electronic properties of organic molecules like Ethyl 5-(2-hydroxyphenyl)pentanoate. umn.edu A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. From this, a wealth of electronic data can be derived. tandfonline.com Key applications include:

Geometric Parameters: Calculation of bond lengths, bond angles, and dihedral angles to define the molecule's three-dimensional structure.

Electronic Properties: Determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. tandfonline.com

Spectroscopic Predictions: Simulation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to aid in the experimental characterization of the compound.

Electrostatic Potential (ESP) Mapping: Visualization of the electron density distribution to identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions. The phenolic hydroxyl group, for instance, would be expected to be a key site for hydrogen bonding.

Below is an illustrative table of the kind of data a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level of theory) would generate for the optimized geometry of this compound.

| Parameter | Predicted Value | Unit |

| Total Energy | (Hypothetical Value) | Hartrees |

| HOMO Energy | (Hypothetical Value) | eV |

| LUMO Energy | (Hypothetical Value) | eV |

| HOMO-LUMO Gap | (Hypothetical Value) | eV |

| Dipole Moment | (Hypothetical Value) | Debye |

This table is for illustrative purposes to show the type of data generated from DFT calculations.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemical calculations that rely solely on fundamental physical constants. wikipedia.org These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than standard DFT for certain properties, albeit at a significantly greater computational expense. wikipedia.org For this compound, ab initio calculations would be particularly useful for:

Conformational Analysis: Accurately calculating the relative energies of different conformers (rotational isomers) arising from the flexible pentanoate chain. mdpi.comnih.gov This helps in understanding which shapes the molecule is most likely to adopt. acs.org

Thermochemical Data: Providing precise calculations of enthalpy, entropy, and Gibbs free energy, which are crucial for predicting reaction thermodynamics.

An illustrative potential energy surface scan for the rotation around a key dihedral angle (e.g., C-C-O-C of the ester group) would be a primary output of such a study.

| Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 0 | (Hypothetical Value) |

| 60 | (Hypothetical Value) |

| 120 | (Hypothetical Value) |

| 180 | (Hypothetical Value) |

This table illustrates the type of data generated from an ab initio conformational analysis.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. rsc.orgacs.org Using classical mechanics (force fields), MD can simulate how this compound would behave in a biological environment, such as in water or a lipid membrane. acs.orgresearchgate.net Key insights from MD simulations would include:

Solvation Effects: Understanding how water molecules arrange around the solute and how this affects its conformation and properties.

Conformational Flexibility: Observing the transitions between different conformational states in real-time, providing a dynamic picture that complements the static view from quantum calculations.

Intermolecular Interactions: Simulating how the molecule interacts with other molecules, such as proteins or nucleic acids, which is a precursor to understanding its biological function. bioexcel.eu

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Ester Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov If a set of ester compounds similar to this compound were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. numberanalytics.comresearchgate.net The process involves:

Descriptor Calculation: For each molecule in the series, a range of numerical descriptors (e.g., logP, molecular weight, electronic properties from DFT) are calculated. nih.gov

Model Building: A mathematical equation is generated that relates the descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested.

For ester systems, QSAR can help identify the key structural features that enhance or diminish a desired biological effect, guiding the design of more potent analogs.

Molecular Docking Simulations to Elucidate Potential Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). iaanalysis.combookpi.org This method is central to drug discovery. mdpi.comresearchgate.netiaanalysis.com For this compound, docking simulations could be used to screen for potential protein targets. The simulation would place the molecule into the binding site of a protein and calculate a "docking score," which estimates the binding affinity.

Key findings from docking would include:

Binding Pose: The most likely three-dimensional orientation of the molecule within the protein's active site.

Key Interactions: Identification of specific interactions, such as hydrogen bonds (e.g., involving the phenolic -OH) and hydrophobic interactions, that stabilize the ligand-protein complex.

An illustrative docking result for this compound with a hypothetical enzyme target is shown below.

| Parameter | Result |

| Target Protein | (Hypothetical Enzyme Name) |

| Binding Affinity (Score) | (Hypothetical Value, e.g., -7.5 kcal/mol) |

| Key Interacting Residues | (e.g., TYR 82, SER 120, PHE 210) |

| Hydrogen Bonds Formed | (e.g., with SER 120 via hydroxyl group) |

This table is for illustrative purposes to show the type of data generated from molecular docking simulations.

Role As a Synthetic Intermediate and Precursor for Advanced Materials

Utility in the Synthesis of More Complex Organic Molecules

The presence of both a nucleophilic hydroxyl group and an electrophilic ester group in Ethyl 5-(2-hydroxyphenyl)pentanoate makes it an ideal starting point for the synthesis of a variety of more complex organic molecules. One notable potential application is in the synthesis of chromanones, a class of heterocyclic compounds with a range of biological activities. The intramolecular cyclization of similar phenolic acids and esters is a well-established method for forming such heterocyclic systems. For instance, the acid-catalyzed intramolecular condensation of a molecule like this compound could lead to the formation of a tetralone, which can be a precursor to various chromone (B188151) derivatives. The synthesis of chromones often involves the cyclization of phenolic precursors under acidic conditions. ijrpc.com

Furthermore, the side chain of this compound can be chemically modified prior to or after cyclization, allowing for the introduction of diverse functionalities and the creation of a library of novel compounds. For example, the synthesis of 5-hydroxy-2-(2-phenylethyl)chromone and its analogues has been demonstrated as a route to non-nitrogenous ligands for serotonin (B10506) receptors, highlighting the potential for creating bioactive molecules from similar phenolic precursors. nih.gov The pentanoate side chain offers a flexible linker that can be manipulated to optimize the pharmacological properties of the resulting complex molecules.

Another synthetic avenue involves the transformation of the ester group. Reduction of the ethyl ester to a primary alcohol would yield a diol that can participate in a variety of subsequent reactions. Conversely, hydrolysis of the ester to the corresponding carboxylic acid would provide a different set of reactive handles for further molecular elaboration. The intramolecular esterification of a similar compound, 5-hydroxy pentanoic acid, to form a delta-lactone demonstrates a plausible transformation for the parent acid of this compound. youtube.com This lactone could then serve as a monomer for ring-opening polymerization, as will be discussed in a later section.

Derivatization Strategies for Tailored Chemical Properties

The chemical properties of this compound can be precisely tailored through various derivatization strategies targeting its two primary functional groups. These modifications can alter its solubility, reactivity, and potential for self-assembly, thereby expanding its utility in different applications.

Table 1: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagent/Catalyst | Potential Outcome |

| Phenolic Hydroxyl | Etherification | Alkyl halide, Base | Increased lipophilicity, protection of the hydroxyl group |

| Phenolic Hydroxyl | Esterification | Acyl chloride, Acid anhydride (B1165640) | Introduction of new ester functionalities, potential for creating prodrugs |

| Ethyl Ester | Transesterification | Alcohol, Acid/Base catalyst | Modification of the ester group, synthesis of different alkyl esters |

| Ethyl Ester | Amidation | Amine | Formation of amides with diverse functionalities |

| Ethyl Ester | Reduction | Reducing agent (e.g., LiAlH₄) | Conversion to a primary alcohol, forming a diol |

| Ethyl Ester | Hydrolysis | Acid/Base | Formation of the corresponding carboxylic acid |

The phenolic hydroxyl group is a prime site for derivatization. It can undergo etherification with various alkyl halides in the presence of a base to yield ethers with altered steric and electronic properties. Alternatively, esterification of the hydroxyl group with different acyl chlorides or anhydrides can introduce a second ester functionality, potentially leading to the synthesis of small molecules with interesting biological activities or to the formation of precursors for polyester (B1180765) synthesis. The enzymatic synthesis of phenolic acid glucosyl esters has been explored to enhance the bioactivity of phenolic compounds. nih.gov

The ethyl ester group also offers a rich platform for derivatization. Transesterification with other alcohols, catalyzed by either acids or bases, can be employed to introduce different alkyl or aryl groups, thereby modifying the compound's physical properties such as its boiling point and solubility. mdpi.comacs.org This reaction is often reversible and can be driven to completion by using an excess of the desired alcohol. Furthermore, the ester can be converted into an amide through reaction with an amine, opening up possibilities for creating compounds with hydrogen bonding capabilities, which is crucial for the design of self-assembling materials and molecules with specific biological interactions.

Potential as a Monomeric Unit for Poly(phenolic ester)s and Polymeric Materials

The bifunctional nature of this compound makes it a highly attractive candidate as a monomeric unit for the synthesis of various polymeric materials, particularly poly(phenolic ester)s. These polymers are of interest due to their potential biodegradability, biocompatibility, and the inherent antioxidant properties of the phenolic moieties.

One promising route to polymerization is through the self-condensation of a derivative of this compound. For instance, after hydrolysis of the ethyl ester to the carboxylic acid, the resulting 5-(2-hydroxyphenyl)pentanoic acid possesses both a hydroxyl and a carboxyl group, making it a classic AB-type monomer for polycondensation reactions. The polymerization of such a monomer would lead to a poly(phenolic ester) where the phenolic group is a pendant to the main polymer chain. The properties of the resulting polymer, such as its glass transition temperature and solubility, could be tuned by the length of the pentanoate spacer.

Another approach involves the enzymatic polymerization of phenolic compounds, which has been shown to be an effective method for producing polymers with controlled structures and molecular weights. univ-perp.frnih.gov Enzymes like laccase and peroxidase can catalyze the oxidative polymerization of phenols, leading to the formation of polymers with interesting properties. This compound could potentially be used as a substrate in such enzymatic reactions, either alone or in combination with other phenolic monomers, to create novel copolymers.

Furthermore, the intramolecular cyclization of the corresponding hydroxy acid to form a lactone, as previously mentioned, opens the door to ring-opening polymerization (ROP). nih.govresearchgate.net ROP is a powerful technique for producing well-defined polymers with controlled molecular weights and low polydispersity. The resulting polyester would have a pendant phenolic group on each repeating unit, which could be further modified post-polymerization to introduce additional functionalities. This approach allows for the synthesis of functional polyesters with potential applications in drug delivery, tissue engineering, and as advanced coating materials.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 5-(2-hydroxyphenyl)pentanoate, and how can reaction conditions be optimized?

this compound is synthesized via nucleophilic substitution reactions. A common method involves reacting 2-hydroxybenzaldehyde derivatives with ethyl 5-bromopentanoate in the presence of a base (e.g., K₂CO₃) and NaI in refluxing ethanol. Hydrolysis under basic conditions (NaOH in ethanol-water) yields the carboxylic acid intermediate, followed by demethylation/debenzylation using agents like BCl₃ or hydrogenation (H₂/Pd-C) . Optimization includes controlling reaction time, temperature (e.g., reflux conditions), and stoichiometric ratios to minimize side products.

Q. Q2. How can structural confirmation of this compound be achieved using spectroscopic methods?

Key techniques include:

- ¹H/¹³C NMR : Peaks for the aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~170 ppm) confirm substitution patterns and functional groups.

- IR Spectroscopy : Stretching vibrations for hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (~1729 cm⁻¹) groups validate the structure.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 250–300 range) and fragmentation patterns align with the ester backbone and substituents .

Advanced Synthesis and Functionalization

Q. Q3. What strategies enable the asymmetric synthesis of this compound derivatives for chiral studies?

Asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)iminoesters can yield enantiomerically enriched derivatives. For example, using chiral auxiliaries like (R)- or (S)-tert-butanesulfinamide, followed by hydrogenolysis, produces stereodefined products. Optical rotation ([α]D) and chiral HPLC validate enantiomeric excess (>90% ee) .

Q. Q4. How can this compound be functionalized for complex lactam synthesis?

Reaction with tert-butylsulfinyl iminoesters under catalytic hydrogenation conditions forms δ-lactams. Key steps include:

Condensation of the ester with an iminoester.

Asymmetric hydrogenation using Ru or Rh catalysts.

Cyclization via intramolecular amidation.

Reaction progress is monitored by TLC and NMR .

Biological Activity and Mechanism

Q. Q5. What experimental designs assess the antimicrobial activity of this compound?

- Minimum Inhibitory Concentration (MIC) Assays : Test against B. subtilis, E. coli, and S. aureus at varying concentrations (0.1–10 mM) in LB broth.

- Anti-quorum sensing assays : Measure extracellular protein secretion (e.g., SDS-PAGE) in bacterial cultures treated with sub-MIC doses (0.05–0.5 mM) to evaluate quorum-sensing inhibition .

Q. Q6. How does this compound disrupt bacterial membranes?

Lipid solubility and membrane insertion are critical. Experimental approaches include:

- Fluorescence anisotropy : Measure membrane fluidity changes using DPH probes.

- Electron microscopy : Visualize membrane disruption in treated vs. untreated cells .

Physicochemical and Kinetic Studies

Q. Q7. What methodologies characterize the oxidation kinetics of this compound in combustion studies?

- Jet-Stirred Reactor (JSR) : Analyze species concentration profiles (GC/MS) at 10 atm, 560–1160 K, and equivalence ratios (0.6–2.0).

- Laminar burning velocity measurements : Use spherical combustion chambers to determine flame propagation rates. A detailed kinetic model (2700+ reactions) simulates oxidation pathways, validated against experimental data .

Q. Q8. How do substituents on the phenyl ring affect the compound’s thermal stability?

Thermogravimetric analysis (TGA) under N₂ or O₂ atmospheres (10°C/min) reveals decomposition temperatures. Electron-donating groups (e.g., -OCH₃) increase stability by ~20°C compared to electron-withdrawing groups (-NO₂) due to resonance effects .

Analytical and Computational Methods

Q. Q9. What computational tools predict the reactivity of this compound in novel reactions?

Q. Q10. How are contradictions in spectroscopic data resolved for structurally similar derivatives?

Comparative analysis using 2D NMR (COSY, HSQC) distinguishes regioisomers. For example, NOESY correlations identify spatial proximity between hydroxyl protons and adjacent substituents, resolving ambiguities in aryl substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.